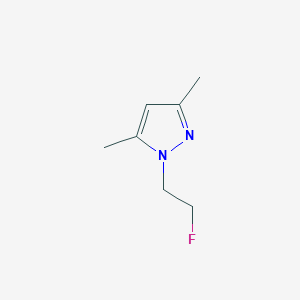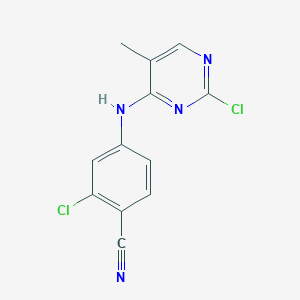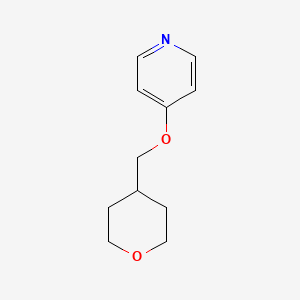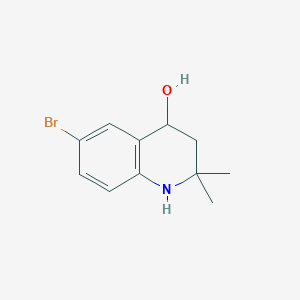
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol
Overview
Description
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium nitrite under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromo-2,2-dimethyl-3,4-dihydroquinolin-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the substitution pattern.
6-Bromo-2,3-dihydroquinolin-4(1H)-one: Similar structure but lacks the dimethyl groups at the 2nd position.
2,2-Dimethyl-3,4-dihydro-1H-quinolin-4-ol: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is unique due to the combination of the bromine atom, dimethyl groups, and hydroxyl group, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-10(14)8-5-7(12)3-4-9(8)13-11/h3-5,10,13-14H,6H2,1-2H3 |
InChI Key |
HQEJIXFCZSKXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)Br)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
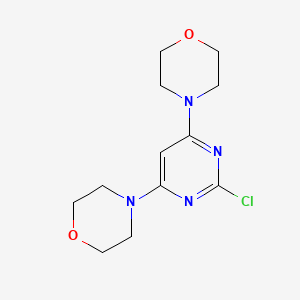

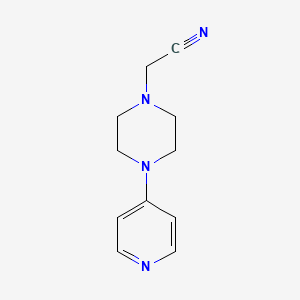
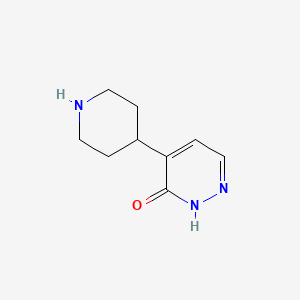
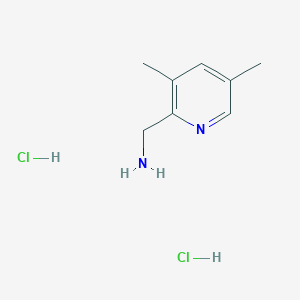
![Ethyl 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8647909.png)
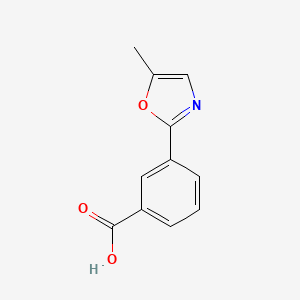
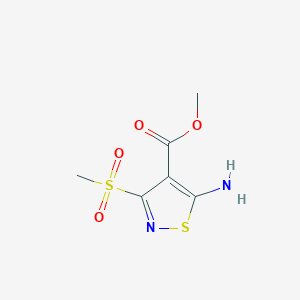

![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)
![[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester](/img/structure/B8647963.png)
